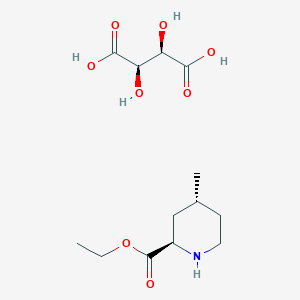

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate

Description

Chemical Taxonomy and IUPAC Nomenclature

The compound’s IUPAC name derives from its dual-component ionic structure, comprising a piperidine-based cation and a dihydroxysuccinate anion. The cationic moiety, ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, features a six-membered piperidine ring with stereochemical specificity at the 2nd and 4th carbon positions. The substituents include a methyl group at C4 and an ethyl ester at C2, as shown in its molecular formula $$ \text{C}9\text{H}{17}\text{NO}2^+ $$ . The anionic component, (2R,3R)-2,3-dihydroxysuccinate ($$ \text{C}4\text{H}4\text{O}6^{2-} $$), contributes two hydroxyl groups and two carboxylate functionalities in a stereochemically defined arrangement .

Table 1: Molecular Components of the Compound

| Component | Molecular Formula | Molecular Weight (g/mol) | Stereochemical Descriptors |

|---|---|---|---|

| Cation | $$ \text{C}9\text{H}{17}\text{NO}_2^+ $$ | 171.24 | (2R,4R)-4-methylpiperidine-2-carboxylate |

| Anion | $$ \text{C}4\text{H}4\text{O}_6^{2-} $$ | 148.07 | (2R,3R)-2,3-dihydroxysuccinate |

The systematic naming follows IUPAC guidelines for salts, prioritizing cationic then anionic components. The ethyl ester group’s position and the methyl substituent’s stereochemistry are critical to distinguishing this compound from related piperidine derivatives, such as ethyl (2S,4S)-4-methylpiperidine-2-carboxylate or non-methylated analogs .

Historical Context in Heterocyclic Chemistry

Piperidine derivatives have been foundational in medicinal chemistry since the mid-20th century, serving as precursors for alkaloid synthesis and bioactive molecules. The specific development of ethyl (2R,4R)-4-methylpiperidine-2-carboxylate salts emerged from efforts to optimize chiral resolution techniques for pharmaceutical intermediates. A pivotal advancement occurred in the late 1990s with the patenting of L-tartaric acid-mediated resolutions to isolate enantiomerically pure (2R,4R)-4-methylpiperidine-2-carboxylate derivatives, as documented in Japanese Patent JP2998154B2 . This method addressed challenges in separating racemic mixtures, enabling scalable production of stereochemically defined intermediates for anticoagulant therapies.

The integration of dihydroxysuccinate as a counterion reflects broader trends in salt formation strategies to enhance solubility and crystallinity. Unlike traditional chlorides or sulfates, chiral dihydroxysuccinates (e.g., (2R,3R)-isomers) impart additional stereoelectronic effects that influence solid-state packing and dissolution kinetics . Historical synthesis routes often employed dibenzyl esters of dihydroxysuccinic acid as protecting groups, though modern approaches favor direct acid-base reactions between pre-resolved cations and anions .

Significance of Stereochemical Configuration

The compound’s bioactivity and physicochemical properties are inextricably linked to its stereochemical architecture. The (2R,4R) configuration of the piperidine ring induces a specific three-dimensional conformation, stabilizing interactions with chiral environments in enzymatic or synthetic catalytic systems. For instance, the axial orientation of the C4 methyl group in the piperidine ring creates steric hindrance that influences binding affinities in protein targets, as observed in anticoagulant applications .

Figure 1: Stereochemical Influence on Molecular Interactions

- Cation : The (2R,4R) configuration positions the methyl group equatorially, minimizing 1,3-diaxial strain and optimizing hydrogen-bonding potential at the ester carbonyl.

- Anion : The (2R,3R)-dihydroxysuccinate’s hydroxyl groups adopt a syn periplanar arrangement, facilitating chelation of metal ions or participation in Brønsted acid-base reactions .

Comparative studies of diastereomeric salts, such as ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2S,3S)-dihydroxysuccinate, demonstrate marked differences in melting points and solubility profiles. For example, the (2R,3R)-anion forms a more crystalline salt with higher thermal stability ($$ \Delta T_m \approx 15^\circ \text{C} $$) than its (2S,3S) counterpart, underscoring the role of anion-cation stereocomplementarity . These properties are critical in pharmaceutical formulation, where crystalline stability ensures batch-to-batch consistency.

Properties

CAS No. |

131278-84-7 |

|---|---|

Molecular Formula |

C13H23NO8 |

Molecular Weight |

321.32 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (2R,4R)-4-methylpiperidine-2-carboxylate |

InChI |

InChI=1S/C9H17NO2.C4H6O6/c1-3-12-9(11)8-6-7(2)4-5-10-8;5-1(3(7)8)2(6)4(9)10/h7-8,10H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 |

InChI Key |

LKQJOTYRDSQDNJ-SKDUITIKSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Hydrolysis

- The synthesis begins with 4-methyl-2-cyanopiperidine as the initial raw material.

- This substrate undergoes acid hydrolysis using hydrochloric acid (6N HCl) under reflux conditions to convert the nitrile group into a carboxylic acid, yielding 4-methyl-2-piperidinecarboxylic acid hydrochloride as a solid intermediate.

Esterification to Form Ethyl Ester Hydrochloride

- The acid hydrochloride intermediate is then subjected to esterification by refluxing with anhydrous ethanol and thionyl chloride .

- This step produces 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride .

- The reaction conditions are mild, using common solvents and reagents, making the process cost-effective and scalable.

Isomer Separation by Pulping and Filtration

- The reaction mixture is treated with a mixed solvent system of methyl tert-butyl ether and ethanol .

- This step involves pulping (partial dissolution and crystallization) to separate the cis- and trans-isomers of 4-methyl-2-ethyl piperidinecarboxylate hydrochloride.

- The cis-isomer precipitates out and is removed by filtration.

- The trans-isomer , which corresponds to the desired (2R,4R) stereochemistry, remains in the mother liquor and is collected for further processing.

Resolution and Purification Using L-Tartaric Acid

- The trans-isomer is subjected to chiral resolution using L-tartaric acid .

- This resolution step selectively crystallizes the desired enantiomer, reducing the content of the (2S,4S) enantiomer impurity to below 2%.

- The process involves recrystallization, which is simpler and more efficient than alternative methods such as chromatographic or rectification separation.

- The final product is obtained with high enantiomeric excess (ee), suitable for pharmaceutical applications.

Advantages of the Preparation Method

| Feature | Description |

|---|---|

| Starting materials | Readily available and inexpensive (4-methyl-2-cyanopiperidine, ethanol, thionyl chloride) |

| Reaction conditions | Mild, reflux conditions without harsh reagents or extreme temperatures |

| Isomer separation | Simple pulping and filtration method for cis-trans separation |

| Chiral resolution | Efficient L-tartaric acid recrystallization for high enantiomeric purity |

| Scalability | Suitable for large-scale industrial production due to simplicity and cost-effectiveness |

| Purity | High purity (>98% by HPLC) and high enantiomeric excess achieved |

Detailed Reaction Scheme Summary

| Step | Reaction Description | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Hydrolysis of nitrile to acid hydrochloride | 4-methyl-2-cyanopiperidine, 6N HCl, reflux | 4-methyl-2-piperidinecarboxylic acid hydrochloride (solid) |

| 2 | Esterification to ethyl ester hydrochloride | Ethanol, thionyl chloride, reflux | 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride |

| 3 | Isomer separation by pulping and filtration | Methyl tert-butyl ether + ethanol | Removal of cis-isomer solid; trans-isomer in mother liquor |

| 4 | Chiral resolution with L-tartaric acid | L-tartaric acid, recrystallization | (2R,4R)-4-methylpiperidine-2-ethyl formate (target product) |

Research Findings and Analytical Data

- The purity of the final product, as measured by HPLC, reaches approximately 98.2% with the sum of diastereoisomers, indicating effective isomer separation and purification.

- The enantiomeric excess after L-tartaric acid resolution is significantly improved, with the undesired enantiomer content controlled below 2%.

- The method avoids complex protection/deprotection steps common in other synthetic routes, enhancing overall yield and reducing operational complexity.

- The use of common solvents and reagents reduces environmental and economic costs, making the process industrially viable.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert carbonyl groups to alcohols or amines.

Substitution: Commonly involves the replacement of a functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor for the synthesis of Argatroban, an anticoagulant used to treat thrombosis. Its structural properties allow for the modification necessary to enhance the efficacy and safety profiles of drug candidates .

Case Study: Argatroban Synthesis

- Objective : To synthesize Argatroban using ethyl (2R,4R)-4-methylpiperidine-2-carboxylate as a key intermediate.

- Methodology : The compound undergoes several chemical transformations that include hydrolysis and esterification processes to yield Argatroban.

- Outcome : The synthesis route demonstrated high yields and purity levels, confirming the compound's utility in pharmaceutical applications .

Organic Synthesis

2. Chiral Building Block

The compound is recognized for its chirality, making it a valuable building block in asymmetric synthesis. Its application in synthesizing chiral compounds is crucial for producing enantiomerically pure substances required in various industrial applications.

Data Table: Chiral Synthesis Applications

| Application Area | Compound Type | Description |

|---|---|---|

| Pharmaceuticals | Anticoagulants | Used in the synthesis of Argatroban |

| Agrochemicals | Pesticides | Intermediate for chiral pesticides |

| Fine Chemicals | Specialty Chemicals | Building block for various chiral intermediates |

Industrial Applications

3. Chemical Manufacturing

In addition to its pharmaceutical applications, ethyl (2R,4R)-4-methylpiperidine-2-carboxylate is employed in the production of fine chemicals and agrochemicals. Its ability to act as a versatile intermediate allows chemists to create a range of products with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (Base Compound)

Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate

- Molecular Formula : C₃₉H₄₆N₂O₁₀

- Molecular Weight : 702.79 g/mol .

- Key Differences: Contains a bulky phenyl-cyclopentylamino substituent and benzoylated succinate, increasing steric hindrance and reducing reactivity. Applications: Likely used in specialized syntheses requiring modified solubility or stability.

Ethyl 2-(piperidin-4-yl)acetate

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

- Molecular Formula : C₁₈H₁₈O₆

- Molecular Weight : 330.33 g/mol .

- Used as a chiral auxiliary or resolving agent, unlike the target compound’s role as a pharmaceutical intermediate. Lower thermal stability due to ester linkages compared to ionic salt forms.

Data Table: Comparative Analysis

Biological Activity

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, also known as Argatroban Intermediate, is a compound of significant interest in medicinal chemistry due to its biological activity and role as an intermediate in the synthesis of Argatroban, a potent anticoagulant. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- CAS Number : 74892-82-3

Biological Activity

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate exhibits notable biological activities primarily related to its role as an anticoagulant. The compound acts as a reversible inhibitor of thrombin, which is crucial for blood coagulation processes.

The mechanism by which this compound exerts its anticoagulant effects involves binding to the active site of thrombin. This interaction prevents thrombin from converting fibrinogen to fibrin, thereby inhibiting clot formation. The selectivity of Argatroban for thrombin over other serine proteases enhances its therapeutic profile, making it suitable for patients with heparin-induced thrombocytopenia (HIT) .

Synthesis Methods

The synthesis of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate typically involves several steps:

- Starting Material : 4-Methyl-2-picolinic acid is used as the initial raw material.

- Hydrogenation Reduction : The compound undergoes hydrogenation to produce the corresponding piperidine derivative.

- Esterification : The resulting carboxylic acid is then esterified to yield Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate.

- Crystallization and Resolution : The final product is purified through crystallization and resolution techniques .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate in clinical settings:

- Anticoagulation Therapy : A clinical trial demonstrated that Argatroban significantly improved outcomes in patients with acute ischemic stroke compared to traditional therapies. Patients receiving Argatroban showed reduced motor paralysis symptoms within 48 hours of treatment initiation .

- Safety Profile : Research indicates that Argatroban has a favorable safety profile with a lower incidence of major bleeding events when compared to heparin-based therapies. This makes it particularly useful for patients at risk of HIT .

- Pharmacokinetics : Studies have shown that Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate has rapid absorption and elimination characteristics, allowing for effective dosing regimens in acute care settings .

Data Table: Comparison of Anticoagulants

| Anticoagulant | Mechanism of Action | Indications | Major Side Effects |

|---|---|---|---|

| Argatroban | Thrombin inhibitor | HIT, PCI | Bleeding risk |

| Heparin | Antithrombotic via antithrombin III | DVT, PE | HIT, bleeding |

| Warfarin | Vitamin K antagonist | Atrial fibrillation, DVT | Bleeding, drug interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.